Molecular Weight Advantage of 252.30 g/mol vs. Heavier 7-Sulfanylacetamide Analogs
The target compound carries an N-methylacetamide group at the 7-sulfanyl position, yielding a molecular weight of 252.30 g/mol. This is notably lower than the N-ethyl analog (C10H14N6OS, 266.33 g/mol, CAS 1058238-91-7) and substantially lower than the N-cyclopropyl analog (C11H14N6OS, 278.34 g/mol, CAS 1060205-60-8) , while the core scaffold without the N-methyl group (C8H10N6OS, 238.27 g/mol, CAS 1058496-08-4) is smaller but lacks the hydrogen-bond-donating amide proton . Lower molecular weight, within the same chemotype, is generally associated with improved passive membrane permeability and a broader therapeutic window during lead optimization.
| Evidence Dimension | Molecular weight (g/mol) among 7-sulfanylacetamide triazolo[4,5-d]pyrimidines sharing the 3-ethyl substitution |
|---|---|
| Target Compound Data | 252.30 g/mol (C9H12N6OS) |
| Comparator Or Baseline | N-ethyl analog: 266.33 g/mol; N-cyclopropyl analog: 278.34 g/mol; unsubstituted acetamide: 238.27 g/mol |
| Quantified Difference | 13.73 g/mol lower than N-ethyl analog; 26.04 g/mol lower than N-cyclopropyl analog; 14.03 g/mol higher than unsubstituted acetamide |
| Conditions | Calculated molecular weights based on confirmed molecular formulas from structural databases |
Why This Matters
For procurement decisions in lead optimization programs constrained by Lipinski's Rule of Five, the 252 Da scaffold offers a significant mass advantage over bulkier analogs while retaining an H-bond donor, potentially improving the balance between potency and permeability.
